Dihydralazine sulfate

概要

説明

Dihydralazine sulfate is a pharmaceutical compound primarily used as an antihypertensive agent. It belongs to the hydrazinophthalazine chemical class and is known for its ability to relax arterial smooth muscle, thereby reducing blood pressure. This compound is typically administered orally in the form of tablets .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of dihydralazine sulfate involves the reaction of dihydralazine with sulfuric acid. The process typically includes dissolving dihydralazine in a suitable solvent, followed by the gradual addition of concentrated sulfuric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced equipment such as wet granulators and fluidized beds. The process includes mixing dihydralazine with other components like clonidine hydrochloride and hydrochlorothiazide, followed by granulation, drying, and sieving .

化学反応の分析

Types of Reactions

Dihydralazine sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学的研究の応用

Antihypertensive Treatment

Dihydralazine sulfate is predominantly used as an antihypertensive agent. It acts by relaxing blood vessels, thereby reducing peripheral resistance and lowering blood pressure. This mechanism makes it particularly useful in treating conditions such as:

- Hypertension : this compound is frequently prescribed for managing high blood pressure, especially in patients who do not respond adequately to other antihypertensive medications .

- Heart Failure : It is sometimes utilized in heart failure management due to its vasodilatory effects, which can help alleviate symptoms associated with increased cardiac workload .

Clinical Research Applications

Recent studies have explored additional therapeutic roles for this compound:

- Kidney Function and Hormonal Effects : Clinical trials are investigating its impact on kidney function and hormonal regulation in healthy individuals, aiming to understand its broader physiological effects beyond hypertension .

- Research on Degradation Products : Analytical studies have characterized degradation products of this compound under various conditions, enhancing the understanding of its stability and interactions with other compounds . This research is crucial for developing more effective formulations.

Pharmaceutical Formulation

The formulation of this compound plays a significant role in its efficacy:

- Dissolution Studies : Research has shown that the dissolution rate of this compound tablets is influenced by factors such as core-to-wall ratio and the type of disintegrating agents used . Understanding these parameters is essential for optimizing drug delivery systems.

- Stability Testing : Investigations into the stability of this compound under different environmental conditions (e.g., temperature, humidity) have been conducted to ensure reliable therapeutic outcomes .

Analytical Applications

This compound has also found applications in analytical chemistry:

- Indicator in Emulsion Stability Studies : It has been utilized as a tracer in analytical investigations to assess the stability of water-in-oil-in-water (W/O/W) emulsions, showcasing its utility beyond pharmacology .

- Detection Methods Development : The development of sensitive detection methods for this compound in biological samples has been explored, enhancing its applicability in clinical settings .

Case Studies and Research Findings

Several notable studies highlight the applications of this compound:

作用機序

The primary action of dihydralazine sulfate is on the smooth muscles of the blood vessels. It targets arterioles, which are small branches of arteries, and inhibits the influx of calcium ions into the vascular smooth muscle cells. This inhibition leads to the relaxation of arterial smooth muscle, resulting in decreased peripheral resistance and reduced blood pressure .

類似化合物との比較

Similar Compounds

Hydralazine: A compound with similar antihypertensive properties, also belonging to the hydrazinophthalazine chemical class.

Uniqueness

This compound is unique in its specific mechanism of action, targeting arterioles and inhibiting calcium ion influx. This distinct mechanism sets it apart from other antihypertensive agents, making it a valuable option in the treatment of hypertension .

生物活性

Dihydralazine sulfate (DHZS) is a well-established antihypertensive agent primarily used for the treatment of high blood pressure. This compound is a derivative of dihydralazine, which is known for its ability to induce peripheral vasodilation and improve cardiac output. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, stability, and potential side effects based on diverse research findings.

This compound functions primarily as a vasodilator . It acts by inhibiting the calcium influx into vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. This effect reduces peripheral resistance and lowers blood pressure. The compound is also thought to influence the release of nitric oxide (NO), a potent vasodilator, thereby enhancing its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : this compound is rapidly absorbed from the gastrointestinal tract following oral administration.

- Distribution : The drug is widely distributed throughout body tissues, with a significant volume of distribution.

- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes, this compound undergoes N-hydroxylation and other transformations that yield active metabolites .

- Excretion : The metabolites are excreted mainly through urine.

Stability and Degradation

Research indicates that this compound exhibits varying stability under different environmental conditions:

| Condition | Stability (%) | Notes |

|---|---|---|

| 1 M HCl | 1.32 | Low degradation in acidic conditions |

| pH 4 | 4.98 | Moderate stability |

| 1 M NaOH | 100 | High degradation in alkaline conditions |

| UV/Vis Light | Variable | Increased degradation when exposed |

This compound shows significant degradation when subjected to alkaline conditions and UV light exposure, indicating a need for careful storage and handling to maintain efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

- Genotoxicity Studies : In vitro studies demonstrated that dihydralazine can induce sister chromatid exchanges in mouse bone marrow cells, suggesting potential genotoxic effects. However, the potency was relatively low compared to other agents .

- Clinical Efficacy : A clinical trial involving patients with hypertension showed that this compound effectively reduced systolic and diastolic blood pressure with minimal side effects when used as part of a combination therapy .

- Pharmacological Interactions : Research has shown that combining this compound with other antihypertensive agents can enhance its efficacy while reducing the required doses of each drug .

特性

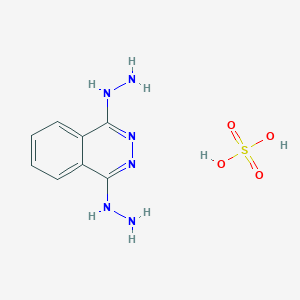

IUPAC Name |

(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHAMWGGORIDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223501 | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7327-87-9 | |

| Record name | Dihydralazine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7327-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydralazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydralazine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRALAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2B1W91NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydralazine sulfate exert its antihypertensive effect?

A1: this compound is a direct-acting vasodilator that primarily targets arterial smooth muscle. It inhibits the influx of calcium ions into these muscle cells, leading to relaxation and a decrease in peripheral resistance. [] This vasodilation reduces blood pressure.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly mention the molecular formula and weight, they consistently refer to the compound as "this compound," indicating it's the salt form of dihydralazine. Searching external chemical databases would provide this information.

Q3: Is there any spectroscopic data available for this compound?

A4: Several studies utilized specific wavelengths for analysis. For instance, one study used 308 nm for HPLC detection, [] while others used 240 nm [] and 274 nm. [] This suggests significant UV-Vis absorbance characteristics. Further investigation into the literature would reveal detailed spectroscopic data.

Q4: Does this compound exhibit any catalytic activity?

A6: One study investigated this compound's ability to modify a glass carbon electrode for the amperometric detection of hydrogen peroxide. [] This suggests potential catalytic properties, particularly in redox reactions.

Q5: Are there specific SHE regulations regarding the manufacturing and handling of this compound?

A10: While not explicitly mentioned, the production of this compound pharmaceuticals necessitates adherence to Good Manufacturing Practices (GMP) to ensure quality control and safety. [] Consulting relevant regulatory agencies and guidelines is crucial for comprehensive information. [, ]

Q6: Has this compound demonstrated efficacy in preclinical or clinical settings?

A12: Several studies highlight the use of this compound in combination therapies for hypertension treatment. [, , , ] This suggests recognized clinical efficacy, although specific details regarding in vitro assays and animal models require further exploration of individual research articles.

Q7: Is there any evidence of resistance developing to this compound therapy?

A7: The provided abstracts do not mention resistance mechanisms. Long-term clinical studies would be needed to assess the potential development of resistance to this compound.

Q8: Are there any biomarkers associated with this compound efficacy or toxicity?

A8: The research papers do not mention specific biomarkers. Further research could investigate potential biomarkers for monitoring treatment response or predicting adverse effects.

Q9: What analytical techniques are commonly used to quantify this compound?

A17: Several studies utilized HPLC (High-Performance Liquid Chromatography) to determine this compound content in various pharmaceutical formulations. [, , , , , , , ] Other analytical techniques employed include spectrophotometry, [, , ] chemiluminescence, [, , , , ] and voltammetry. []

Q10: What is the environmental fate of this compound?

A10: The provided abstracts do not address the environmental impact. Investigating its biodegradability and potential ecotoxicological effects is crucial to understanding its environmental fate and developing appropriate waste management strategies.

Q11: How do different formulations impact the dissolution and solubility of this compound?

A19: While the abstracts don't provide specific dissolution data, one research paper mentions using centrifugalization-medium dilution methods for microbial limit tests, indicating solubility considerations in specific media. [] Further research on the influence of different formulations on dissolution rates and solubility is needed.

Q12: How are analytical methods for this compound validated?

A20: Several studies emphasize method validation parameters like linearity, recovery, precision, and reproducibility, indicating the importance of ensuring accuracy and reliability in this compound quantification. [, , , , , , , ]

Q13: What quality control measures are essential during the manufacturing of this compound formulations?

A21: The need for quality control is evident in studies focusing on determining this compound content in pharmaceutical preparations, emphasizing consistent manufacturing practices. [, , , , , , , ] Adhering to GMP guidelines is crucial for ensuring product quality and patient safety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。